molecular formula C7H12O5 B13801177 (S)-3-Hydroxyglutarate ethyl

(S)-3-Hydroxyglutarate ethyl

Cat. No.: B13801177
M. Wt: 176.17 g/mol
InChI Key: OEJAZOGPPRWZKM-YFKPBYRVSA-N
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Description

(S)-3-Hydroxyglutarate ethyl is an organic compound that belongs to the class of esters It is derived from glutaric acid and contains a hydroxyl group at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-3-Hydroxyglutarate ethyl can be synthesized through esterification reactions. One common method involves the reaction of glutaric acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants into the ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Hydroxyglutarate ethyl undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxoglutarate ethyl.

    Reduction: Formation of 3-hydroxyglutarate.

    Substitution: Formation of substituted glutarate derivatives.

Scientific Research Applications

(S)-3-Hydroxyglutarate ethyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Hydroxyglutarate ethyl involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate for enzymes involved in the tricarboxylic acid cycle, influencing energy production and metabolic regulation. The compound’s effects on molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating its precise biological roles.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (S)-3-hydroxybutyrate: Another ester with a similar structure but different functional groups.

    3-Hydroxyglutarate: The non-esterified form of the compound.

    Glutaric acid: The parent compound from which (S)-3-Hydroxyglutarate ethyl is derived.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its non-esterified counterparts, potentially influencing its absorption and distribution in biological systems.

Properties

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

(3S)-5-ethoxy-3-hydroxy-5-oxopentanoic acid

InChI

InChI=1S/C7H12O5/c1-2-12-7(11)4-5(8)3-6(9)10/h5,8H,2-4H2,1H3,(H,9,10)/t5-/m0/s1

InChI Key

OEJAZOGPPRWZKM-YFKPBYRVSA-N

Isomeric SMILES

CCOC(=O)C[C@H](CC(=O)O)O

Canonical SMILES

CCOC(=O)CC(CC(=O)O)O

Origin of Product

United States

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